Pleniradin

Description

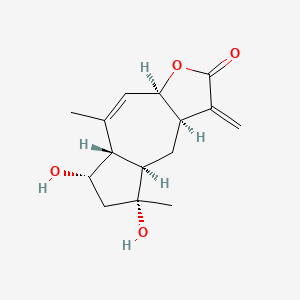

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aR,5aS,6S,8R,8aR,9aR)-6,8-dihydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-7-4-12-9(8(2)14(17)19-12)5-10-13(7)11(16)6-15(10,3)18/h4,9-13,16,18H,2,5-6H2,1,3H3/t9-,10-,11+,12-,13-,15-/m1/s1 |

InChI Key |

VNPALOJXXXSTCR-VZGVWICMSA-N |

SMILES |

CC1=CC2C(CC3C1C(CC3(C)O)O)C(=C)C(=O)O2 |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](C[C@@H]3[C@@H]1[C@H](C[C@@]3(C)O)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(CC3C1C(CC3(C)O)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Isolation and Natural Occurrence of Pleniradin

Biosynthetic Pathways of Pleniradin

Precursor Identification and Elucidation of Initial Stages

The foundational precursor for all sesquiterpenes, including pleniradin, is farnesyl pyrophosphate (FPP) archive.orgfloranorthamerica.orgresearchgate.netgoogle.comnih.govgoogle.com. FPP is a 15-carbon isoprenoid diphosphate (B83284) synthesized through the mevalonate (B85504) (MVA) pathway or, less commonly in plants, the methylerythritol phosphate (B84403) (MEP) pathway archive.orgnih.govethernet.edu.et.

Farnesyl pyrophosphate (FPP) serves as the central intermediate in the biosynthesis of sesquiterpenes archive.orgfloranorthamerica.orgresearchgate.netnih.govgoogle.com. It is formed by the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by the enzyme farnesyl pyrophosphate synthase (FPS) archive.orgnih.gov. This reaction involves the addition of two molecules of IPP to one molecule of DMAPP nih.gov. The resulting FPP molecule contains a reactive allylic diphosphate ester, which is crucial for the subsequent cyclization reactions catalyzed by terpene synthases floranorthamerica.org.

Enzymatic Transformations and Intermediates in this compound Formation

Following the formation of FPP, the biosynthesis of specific sesquiterpenes like this compound involves cyclization, oxidation, and other modifications mediated by various enzymes.

The initial step in diversifying the sesquiterpene scaffold from FPP is a cyclization reaction catalyzed by sesquiterpene synthases (also known as terpene cyclases) floranorthamerica.org. These enzymes facilitate the ionization of the FPP diphosphate group, generating a carbocation intermediate that undergoes intramolecular cyclization floranorthamerica.org. The precise folding of FPP within the enzyme's active site and the subsequent rearrangement and quenching of the carbocation determine the specific cyclic sesquiterpene skeleton formed floranorthamerica.org. For guaianolides like this compound, the cyclization typically leads to a 10-membered ring intermediate (germacrene or similar) which then undergoes further cyclization to form the characteristic bicyclic guaiane (B1240927) skeleton. The stereochemical control exerted by the enzyme is critical in defining the absolute configuration of the chiral centers in the final product, including the specific trans fusion of the rings observed in this compound .

Evidence suggests that the biosynthesis of trans-fused guaianolides, a class that includes this compound, may proceed via melampolide intermediates. Melampolides are germacranolides with a specific stereochemistry that can undergo further cyclization to form the guaiane skeleton. A proposed pathway involves the epoxidation of a melampolide precursor, followed by acid-catalyzed cyclization and lactonization. The co-occurrence of baileyin, a melampolide-4-epoxide, and this compound in Baileya pleniradiata provides indirect support for this proposed melampolide route to this compound. This suggests that epoxymelampolides likely serve as key precursors in the later stages of this compound biosynthesis.

While specific enzymes directly responsible for each step in this compound biosynthesis have not been exhaustively identified in published research, the general classes of enzymes involved in sesquiterpene lactone formation provide insight. Sesquiterpene synthases are responsible for the initial cyclization of FPP floranorthamerica.org. Following cyclization, cytochrome P450 enzymes are typically involved in oxidation steps, such as the introduction of hydroxyl groups and epoxide functionalities, which are crucial for the formation of the lactone ring and other modifications in this compound's structure . Other modifying enzymes, such as acyltransferases, may be involved in adding ester groups if present in the final active form of the compound or related intermediates google.com. The precise sequence and identity of these enzymes in the specific pathway leading to this compound from an epoxymelampolide precursor require further dedicated research.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants, including sesquiterpene lactones, is a tightly regulated process controlled at the genetic level. While specific details regarding the genetic regulation of this compound biosynthesis are limited in the available literature, the general mechanisms observed for other plant secondary metabolites likely apply. This regulation often involves transcriptional control, where the expression of genes encoding the biosynthetic enzymes is modulated in response to developmental cues or environmental stimuli. Transcription factors, such as those belonging to the WRKY, MYB, and AP2/ERF families, are known to play crucial roles in regulating the expression of genes in terpenoid biosynthetic pathways. Understanding the genetic regulation of this compound biosynthesis would involve identifying the genes encoding the specific cyclases, cytochrome P450 enzymes, and other modifying enzymes in Baileya pleniradiata, and then investigating the transcription factors and regulatory elements that control their expression.

Gene Cluster Identification and Characterization

The biosynthesis of secondary metabolites in many organisms, including fungi and plants which produce sesquiterpenes like this compound, is often governed by genes organized into biosynthetic gene clusters (BGCs). nih.govplos.org These clusters typically contain genes encoding biosynthetic enzymes, regulatory factors, and transporters. plos.org The core biosynthetic enzyme, such as a polyketide synthase (PKS) or terpene cyclase, synthesizes the basic molecular backbone, which is then modified by various tailoring enzymes. plos.org

While the specific gene cluster for this compound biosynthesis is not explicitly detailed in the search results, research into the biosynthesis of other secondary metabolites, such as polyketides and other terpenes, provides insights into the general approaches for identifying and characterizing such clusters. Techniques include comparative genomic analysis, transcriptome analysis under inducing and non-inducing conditions, and bioinformatic tools like antiSMASH and deepBGC to scan genome sequences for putative BGCs. plos.orgbioinformatics.nlusask.cabiorxiv.org These methods aim to identify co-expressed genes located in close proximity that are likely involved in the same metabolic pathway. plos.org

The complexity of sesquiterpene biosynthesis, involving cyclases and enzymatic cascades, suggests that a dedicated gene cluster encoding these enzymes would be required for this compound production. Characterization of such a cluster would involve identifying the individual genes, determining their functions, and understanding their organization and regulation. plos.org

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The regulation of biosynthetic pathways for secondary metabolites is a complex process involving both transcriptional and post-transcriptional mechanisms. Transcriptional regulation often involves transcription factors that bind to regulatory regions of genes within the biosynthetic cluster, controlling their expression levels. caldic.comresearchgate.net For example, in the biosynthesis of other plant secondary metabolites like phenylpropanoids and flavonoids, R2R3-MYB transcription factors have been identified as key regulators. caldic.comresearchgate.net

Post-transcriptional regulation can involve mechanisms such as the action of microRNAs (miRNAs), which can cleave or inhibit the translation of mRNA transcripts encoding enzymes or transcription factors in the pathway. caldic.comresearchgate.net Studies on phenylpropanoid biosynthesis, for instance, have shown that miRNAs like miR828 play critical regulatory roles by targeting MYB transcripts. caldic.com

While specific transcriptional and post-transcriptional regulatory mechanisms for this compound biosynthesis are not detailed in the provided information, it is likely that similar regulatory strategies involving transcription factors and potentially small RNAs are involved in controlling the expression of the genes within its biosynthetic cluster. The expression patterns of genes within a BGC can be analyzed through transcriptomic studies to identify potential regulatory elements and mechanisms. plos.orgelifesciences.org

Chemical Synthesis and Synthetic Methodologies for Pleniradin and Its Scaffolds

Total Synthesis Approaches to the Pleniradin Core Structure

The total synthesis of pseudoguaianolides, including the core structure of this compound, is a testament to the advancements in modern organic synthesis. These strategies often involve the careful orchestration of reactions to build the characteristic fused 5-7-5 ring system with precise stereochemical control.

A common retrosynthetic approach to the pseudoguaianolide (B12085752) skeleton, the core of this compound, involves disconnecting the molecule at key positions to reveal simpler and more readily available starting materials. A prevalent strategy begins with the simplification of the tricyclic system into a bicyclic hydroazulene core. This bicyclic intermediate can be further disconnected through various ring-forming reactions, such as intramolecular aldol (B89426) condensations, radical cyclizations, or transition-metal-catalyzed cycloadditions.

One biomimetic strategy proposes the synthesis of pseudoguaianolides from a common guaianolide scaffold. This approach is inspired by the postulated biosynthetic pinacol (B44631) rearrangement of oxidized guaianolides. From a synthetic standpoint, this suggests that a late-stage skeletal rearrangement could be a powerful tool for accessing the pseudoguaianolide core.

A representative retrosynthetic analysis for a generic pseudoguaianolide skeleton is depicted below:

| Target Molecule | Key Disconnections | Precursor Structures | Strategic Approach |

| Pseudoguaianolide Core | C-C bond of the lactone ring, C-C bonds of the seven-membered ring | Bicyclic hydroazulene, functionalized cyclopentane (B165970) and cycloheptane (B1346806) derivatives | Ring-closing metathesis, intramolecular Diels-Alder reaction, radical cyclization |

| C-C bond formed via aldol condensation | Acyclic precursor with multiple functional groups | Intramolecular aldol condensation to form the seven-membered ring | |

| Skeletal rearrangement | Guaianolide precursor | Biomimetic pinacol-type rearrangement |

This table is interactive. You can sort and filter the data.

The dense stereochemistry of the pseudoguaianolide skeleton demands the use of highly stereoselective and regioselective reactions. The relative and absolute stereochemistry of the multiple chiral centers must be carefully controlled throughout the synthesis.

Stereoselective Strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as terpenes like (-)-carvone, to introduce initial stereocenters that guide the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions, such as asymmetric aldol reactions, Michael additions, or cycloadditions.

Substrate Control: Leveraging the inherent stereochemistry of an intermediate to direct the approach of reagents, leading to the formation of a specific diastereomer. For instance, the stereochemistry of existing ring junctions can influence the facial selectivity of epoxidations or hydrogenations.

Regioselective Strategies:

Directing Groups: Utilizing functional groups to direct reagents to a specific position on a molecule. For example, a hydroxyl group can direct an epoxidation to a nearby double bond.

Steric Hindrance: Exploiting steric bulk to block certain reaction sites and favor reaction at less hindered positions.

Electronic Effects: Capitalizing on the electronic nature of substrates and reagents to control the regioselectivity of reactions like electrophilic additions or nucleophilic attacks.

A notable example of a stereocontrolled synthesis in the broader class of sesquiterpene lactones involves a rhodium-catalyzed asymmetric [3+2] cycloaddition to construct the five-membered ring with high enantioselectivity.

Innovative Methodologies in this compound-Related Synthesis

The quest for more efficient and elegant syntheses of complex molecules like this compound has spurred the development and application of novel synthetic methodologies. These innovative approaches often lead to shorter reaction sequences and provide access to previously challenging structural motifs.

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to molecule construction. In the context of sesquiterpene lactone synthesis, C-H functionalization can be employed for the late-stage introduction of oxygen functionality, a common feature in this class of natural products.

Recent advancements have demonstrated the use of various transition-metal catalysts (e.g., palladium, rhodium, iron) to achieve site-selective C-H oxidation. These methods can convert unactivated C(sp³)-H bonds to hydroxyl groups, providing a direct route to the oxygenated derivatives that are characteristic of many bioactive sesquiterpenes. For example, the use of a manganese catalyst has been shown to effect the regioselective hydroxylation of a sesquiterpene scaffold.

The application of C-H functionalization in the synthesis of this compound could potentially streamline the introduction of its hydroxyl groups, avoiding lengthy and often low-yielding protecting group manipulations.

| Catalyst System | C-H Bond Targeted | Functional Group Introduced | Significance in Sesquiterpene Synthesis |

| Palladium(II)/Ligand | C(sp³)-H | -OH | Late-stage oxidation, avoiding protecting groups. |

| Rhodium(II) Carbenoid | C(sp³)-H | -CR₂OH | C-C bond formation and hydroxylation in one step. |

| Iron Porphyrin Complex | C(sp³)-H | -OH | Biomimetic oxidation, mimicking cytochrome P450 enzymes. |

This table is interactive. You can sort and filter the data.

Dearomatization strategies offer a powerful approach to rapidly build three-dimensional complexity from simple, flat aromatic starting materials. nih.gov This is particularly relevant for the synthesis of the hydroazulene core of this compound, which can be envisioned as arising from a dearomatized aromatic precursor.

Several dearomatization tactics have been successfully employed in natural product synthesis:

Birch Reduction: The partial reduction of an aromatic ring to a non-aromatic diene, which can then be further functionalized.

Oxidative Dearomatization: The oxidation of phenols or other electron-rich arenes to generate cyclohexadienones, which are versatile intermediates for cycloaddition reactions or nucleophilic additions.

Photochemical Cycloadditions: The use of light to promote cycloaddition reactions between an aromatic ring and an alkene, leading to the formation of complex polycyclic systems.

Enzymatic Dearomatization: The use of enzymes to catalyze the dearomatization of aromatic compounds, often with high stereoselectivity. nih.gov

These strategies provide a rapid entry into densely functionalized carbocyclic frameworks, which can then be elaborated to the pseudoguaianolide skeleton.

Semi-Synthesis and Late-Stage Functionalization Strategies

Semi-synthesis, starting from a readily available natural product, offers a practical alternative to total synthesis for accessing analogues of complex molecules like this compound. Given the structural similarity of this compound to other pseudoguaianolides, such as helenalin, which can be isolated in larger quantities, a semi-synthetic approach is a viable strategy for producing this compound derivatives for structure-activity relationship studies.

Late-stage functionalization (LSF) is a powerful concept that involves the selective modification of a complex molecule at a late stage in the synthetic sequence. This approach is particularly valuable for rapidly generating a library of analogues with diverse functionalities. Modern LSF methods often employ C-H activation, photoredox catalysis, or enzymatic reactions to achieve high chemo- and regioselectivity.

For a molecule like this compound, LSF could be used to:

Introduce new functional groups: For example, the selective introduction of fluorine atoms or small alkyl groups could modulate the compound's biological activity and pharmacokinetic properties.

Modify existing functional groups: The hydroxyl groups of this compound could be selectively acylated or etherified to explore the impact of these modifications on its biological profile.

Generate probes for biological studies: The attachment of fluorescent tags or biotin (B1667282) labels via LSF can provide valuable tools for studying the mechanism of action of this compound.

Recent developments in late-stage C-H oxidation, for instance, could be envisioned for the selective modification of the this compound scaffold at positions that are otherwise difficult to access through traditional synthetic methods.

Structural Modifications and Analog Synthesis of Pleniradin

Design Principles for Pleniradin Analogues

Rational Design Based on Core Scaffold

Rational design of analogues based on the this compound core scaffold involves leveraging the understanding of its fundamental structural elements and their influence on molecular properties kegg.jp. This approach focuses on targeted modifications at specific positions of the azuleno[6,5-b]furan framework and its substituents. The goal is to predictably alter characteristics such as reactivity, stability, or interactions by making deliberate changes to the known structure kegg.jp. Rational design is a mechanism-based approach that is essential for optimizing the development of derivatives nih.gov. The azulene (B44059) ring adopts a boat-like conformation, and the furan (B31954) ring is positioned to minimize torsional strain across the ring junction, providing a defined three-dimensional geometry that can be exploited in rational design kegg.jp.

Combinatorial Chemistry Approaches to Derivative Libraries

Combinatorial chemistry offers a powerful method for generating diverse libraries of this compound derivatives by systematically varying substituents at different positions on the core structure plantaedb.complantaedb.com. This involves the "mixing and matching" of different chemical groups at designated "diversity sites" on the this compound scaffold plantaedb.com. The application of combinatorial chemistry techniques allows for the rapid synthesis of a large number of related compounds, facilitating the exploration of a wide chemical space plantaedb.com. Analysis of virtual combinatorial libraries can be used to refine the design of targeted libraries of derivatives. Solid-phase synthesis is a technique that can be employed in combinatorial chemistry for generating libraries of small organic molecules plantaedb.com.

Synthesis of Specific this compound Derivatives

The synthesis of this compound derivatives involves various chemical transformations to introduce specific functional groups or modify existing ones on the core structure.

Synthesis of Acetylated this compound Analogues (e.g., this compound-acetat)

Acetylation is a common modification performed on molecules containing hydroxyl groups, and it is relevant to the synthesis of this compound analogues. This compound-acetat is an example of an acetylated derivative. The synthesis of acetylated compounds typically involves the reaction of an alcohol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst. This process introduces an acetate (B1210297) group onto a hydroxyl position. Acetylation reactions have been performed in the synthesis of various acetylated compounds and for modifying functional groups. 2-Deoxy-6-acetoxy-pleniradin is another example of an acetylated this compound derivative. Acetylation of 2-Desoxythis compound-L-α-arabinopyranoside has also been reported.

Synthesis of Deoxygenated and Substituted this compound Analogues (e.g., 2-Desoxythis compound)

The synthesis of deoxygenated and substituted this compound analogues involves chemical reactions that remove oxygen atoms or introduce various substituents at specific positions on the this compound scaffold. 2-Desoxythis compound is a known derivative where an oxygen atom is absent at the C-2 position. The synthesis of such derivatives requires specific reaction conditions and reagents to achieve the desired structural changes. Modifying positions like C-2, which carries a hydrogen atom in this compound, can lead to analogues with altered properties. General methods in organic synthesis, including reduction (for deoxygenation) and various substitution reactions, are employed to create these analogues.

Creation of Pseudoguaianolide (B12085752) Derivatives

This compound belongs to the guaianolide class of sesquiterpene lactones. The creation of pseudoguaianolide derivatives, which are structurally related to guaianolides, involves synthetic routes that build the characteristic pseudoguaianolide scaffold. A function-oriented synthesis route for preparing pseudoguaianolide analogues has been described. This route can involve convergent coupling of fragments to yield the core scaffold, followed by functional group interconversions to introduce desired modifications. These synthetic strategies aim to retain the topological complexity of the natural product while allowing for diversification and the introduction of functional handles for further modification.

Mechanistic Investigations of Pleniradin at the Molecular and Cellular Level

Mechanistic Insights into Cellular Activities (e.g., Cytotoxicity in in vitro Cell Lines)

Induction of Specific Cellular Responses

The primary cellular response attributed to Pleniradin is its cytotoxic activity against certain cancer cell lines. Early in vitro studies demonstrated that this compound exhibits activity against P388 murine leukemia cells. ethernet.edu.et The effective dose for 50% inhibition (ED50) was determined to be 5.7 µg/mL in these initial screenings. ethernet.edu.et The specific signaling pathways and molecular cascades that are triggered by this compound to induce this cytotoxic response have not been fully elucidated in the available literature. Further research is required to determine if the compound induces apoptosis, necrosis, or cell cycle arrest, and to identify the key molecular triggers involved in these processes.

Interaction with Subcellular Components

There is currently a lack of specific information detailing the direct interactions of this compound with subcellular components. The lipophilic nature of sesquiterpene lactones suggests potential interactions with cellular membranes, but specific binding to membrane proteins or effects on organelle function have not been documented. The precise molecular target or targets within the cell remain unknown. Understanding these interactions is crucial for a complete picture of its mechanism of action and would require further studies, such as affinity chromatography, to identify binding partners or subcellular localization experiments to determine its distribution within the cell.

Structure Activity Relationship Sar Studies of Pleniradin and Its Derivatives

Systematic Exploration of Functional Group Contributions to Activity

The activity of Pleniradin and its derivatives is highly dependent on the presence and arrangement of specific functional groups. These groups can influence the molecule's reactivity, polarity, and ability to bind to biological targets.

A defining feature of this compound and many other biologically active sesquiterpene lactones is the α-methylene-γ-lactone ring. nih.gov This moiety is widely considered a primary pharmacophore responsible for the compound's activity. mdpi.com The biological activities of sesquiterpene lactones are largely attributed to this functional group, which can react with the thiol groups of proteins. mdpi.com

The key to its function lies in the exocyclic α,β-unsaturated carbonyl system. This arrangement makes the β-carbon atom electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in enzymes. This interaction, a Michael-type addition, results in the formation of a stable covalent bond between the lactone and the target protein, leading to alkylation and subsequent inhibition of protein function. nih.gov

Studies on various sesquiterpene lactones have consistently demonstrated that modification or removal of the α-methylene group leads to a significant reduction or complete loss of biological activity. nih.gov For instance, saturation of the exocyclic double bond or its removal drastically diminishes the compound's capacity to inhibit cellular processes. This underscores the indispensable role of the α-methylene-γ-lactone as a reactive center for covalent modification of biological targets.

Beyond the lactone ring, the presence and nature of ester functional groups at specific positions on the pseudoguaianolide (B12085752) skeleton are critical for modulating biological activity. In many pseudoguaianolides, the C-8 position is often substituted with an ester moiety, which significantly influences the compound's potency and selectivity.

Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms and functional groups in this compound is a critical determinant of its biological activity. Stereochemistry dictates how the molecule fits into the binding site of a target protein, influencing the strength and specificity of the interaction.

This compound belongs to the pseudoguaianolide class of sesquiterpenoids, which are characterized by a distinctive 5/7 fused carbocyclic core. nih.gov This complex scaffold contains multiple chiral centers, resulting in a specific and rigid three-dimensional conformation. The spatial orientation of the various substituents, including the α-methylene-γ-lactone ring and the C-8 ester, is crucial for proper alignment with the biological target.

Even minor changes in the stereochemistry at one of the chiral centers can lead to a dramatic loss of activity. nih.gov This is because the precise geometry of the molecule must be complementary to the topology of the receptor's binding pocket. The stereospecificity of these interactions highlights that the biological effect is not merely due to the presence of certain functional groups, but also their precise orientation in space, which allows for optimal engagement with the target. nih.gov The interplay of stereochemical and electronic factors ultimately dictates the outcome of the molecular interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To systematically explore the relationship between the chemical structure and biological activity of this compound derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For this compound and its analogs, a QSAR model is developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties.

A statistical model is then generated to correlate these descriptors with the experimentally measured biological activity. nih.gov Once a robust and predictive QSAR model is established, it can be used to:

Predict the activity of new, unsynthesized this compound derivatives.

Identify the key structural features that positively or negatively influence activity.

Guide the rational design of more potent and selective analogs by optimizing the identified molecular properties. mdpi.com

These computational models provide valuable insights into the SAR of this compound, helping to prioritize the synthesis of compounds with a higher probability of desired biological effects and accelerating the drug discovery process. researchgate.netmdpi.com

Table of Mentioned Compounds

Report on "this compound" Structure-Activity Relationship Studies

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature, research data, or any mention of a compound with this name. Searches for "this compound structure-activity relationship," "this compound ligand-based SAR," "this compound structure-based SAR," and "this compound derivatives SAR studies" did not yield any relevant results.

As a consequence, it is not possible to provide an article on the Structure-Activity Relationship (SAR) studies of this compound and its derivatives as requested. The complete absence of data on "this compound" in the scientific domain prevents the generation of any content that would be accurate, informative, and scientifically sound.

Any attempt to create the requested article would require the fabrication of data and research findings, which would be misleading and scientifically invalid. Therefore, in adherence to the principles of accuracy and factual reporting, the requested article on "this compound" cannot be produced.

Biotechnological and Chemoenzymatic Approaches for Pleniradin Production

Engineered Biosynthesis in Heterologous Host Systems (e.g., Yeast Strains)

Engineered biosynthesis involves introducing the genes encoding the necessary enzymes for a biosynthetic pathway into a host organism that does not naturally produce the target compound mdpi.comnih.govfrontiersin.orghudsonlabautomation.com. Yeast strains, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are often chosen as heterologous hosts due to their genetic tractability, rapid growth, and ability to perform complex post-translational modifications mdpi.comhudsonlabautomation.comgoogle.comgoogle.comsciepublish.com.

Pathway Reconstruction and Optimization

Reconstructing the biosynthetic pathway for Pleniradin in a heterologous host requires identifying and assembling the set of genes responsible for converting primary metabolites into the final product. This typically involves identifying genes encoding terpene synthases, cytochrome P450 enzymes, glycosyltransferases, and other modifying enzymes that catalyze the sequential steps of this compound biosynthesis escholarship.orgresearchgate.net. Once identified, these genes are introduced into the host organism via genetic engineering techniques hudsonlabautomation.comnih.gov.

Optimization of the reconstructed pathway is crucial for achieving efficient production. This involves ensuring the functional expression of all heterologous enzymes, balancing their activity to prevent the accumulation of toxic intermediates, and directing metabolic flux towards this compound biosynthesis sciopen.comescholarship.orgnih.gov. Strategies include optimizing gene expression levels, using strong and inducible promoters, and ensuring proper protein folding and localization within the host cell nih.govgoogle.comsciepublish.com. Computational tools can assist in evaluating theoretical pathway feasibility and identifying optimal routes sciopen.comd-nb.info.

Metabolic Engineering for Enhanced Yields

Metabolic engineering strategies are employed to enhance the yield of this compound in the engineered host. This involves modifying the host organism's native metabolic pathways to increase the availability of precursors, reduce the production of competing byproducts, and improve tolerance to the accumulating product sciepublish.comnih.govnih.govfrontiersin.org. For terpenoids, like this compound, enhancing the mevalonate (B85504) (MVA) pathway, which provides the isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) precursors, is a common strategy sciepublish.com.

Techniques such as overexpression of key enzymes in the MVA pathway, knockout of genes involved in competing pathways (e.g., lipid synthesis or degradation), and compartmentalization of the engineered pathway within specific organelles can lead to significant improvements in yield google.comsciepublish.comnih.gov. Protein engineering of the introduced biosynthetic enzymes can also enhance their activity, selectivity, and stability within the heterologous host environment nih.govsciepublish.com.

Chemoenzymatic Synthesis of this compound and its Derivatives

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations nih.gov. This approach can be particularly useful for synthesizing complex molecules with multiple chiral centers, like this compound, where traditional chemical synthesis may require numerous steps and protecting group manipulations .

Application of Isolated Biosynthetic Enzymes for Specific Transformations

Isolated biosynthetic enzymes can be used as powerful catalysts for specific chemical transformations within a synthetic route nih.gov. For this compound synthesis, this could involve using enzymes from the native biosynthetic pathway to catalyze challenging steps such as cyclization of the sesquiterpene backbone, specific hydroxylations, or the formation of the lactone ring researchgate.net. Using isolated enzymes allows for precise control over reaction conditions and can lead to high yields and enantioselectivity for individual steps.

Research findings on the characterization of enzymes involved in the biosynthesis of related sesquiterpene lactones can provide valuable insights for identifying potential enzymatic tools for this compound synthesis dntb.gov.uaacs.org. For example, studies on terpene cyclases and P450 enzymes from plants that produce similar guaianolides could inform the selection and application of enzymes for this compound chemoenzymatic synthesis researchgate.net.

Hybrid Synthetic Strategies

Hybrid synthetic strategies integrate both chemical and enzymatic steps in a convergent or linear fashion to synthesize the target molecule nih.gov. This approach leverages the strengths of both methodologies, using chemical synthesis for constructing core scaffolds or introducing specific functionalities, and enzymatic reactions for highly selective transformations or the introduction of chirality nih.gov.

Advanced Spectroscopic and Computational Methodologies in Pleniradin Research

High-Resolution Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools in the study of Pleniradin. NMR spectroscopy is widely used to confirm the molecular structure of organic compounds through the analysis of proton and carbon spectra jchps.com. It provides detailed information about the connectivity of atoms, the electronic environment of different nuclei, and the stereochemistry of the molecule jchps.comnumberanalytics.com. For this compound, NMR studies, including 1D and 2D NMR, have been employed for structure elucidation and to gain insights into its conformational flexibility in solution researchgate.net. Observed coupling constants and chemical shift patterns from NMR can confirm that the predominant conformation in solution is consistent with solid-state data obtained from techniques like X-ray crystallography . NMR spectroscopy can also provide information about conformational flexibility and limited conformational exchange occurring on the NMR timescale .

Mass Spectrometry is another essential technique used for molecular weight validation and structural characterization of this compound . High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can confirm the molecular formula of the compound researchgate.net. MS can also be used in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of this compound preparations . While MS is powerful for determining molecular weight and fragmentation patterns, confirmation of the complete structure often requires complementary data from other techniques like NMR kcl.ac.uk. Tandem mass spectrometry (MS/MS) allows for the fragmentation of molecules and analysis of the fragments, providing more detailed structural information nih.gov.

These spectroscopic methods are indispensable for the initial identification and characterization of this compound, as well as for studying its behavior and interactions at a molecular level.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are increasingly valuable in this compound research, offering theoretical insights that complement experimental data youtube.com. These methods allow for the investigation of molecular properties, interactions, and dynamic behavior that may be difficult to observe experimentally h-its.org.

Ligand-Target Docking and Binding Energy Calculations

Ligand-target docking and binding energy calculations are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein mdpi.comresearchgate.net. Molecular docking aims to predict the optimal binding pose and affinity of a ligand within a receptor's binding site researchgate.net. This is particularly relevant for understanding the potential mechanism of action of this compound if it exhibits biological activity by binding to specific proteins researchgate.net.

Computational studies involving molecular docking have been used to predict the binding of guaianolides, the class of compounds this compound belongs to, to biological targets like NF-κB protein researchgate.net. These studies can predict strong binding affinities, often expressed as binding energies (e.g., in kcal/mol), and suggest potential mechanisms by which the compounds exert their effects researchgate.netajgreenchem.com. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor plos.org.

Binding energy calculations, often performed after docking or through more rigorous methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) or Density Functional Theory (DFT), provide a quantitative estimate of the strength of the interaction researchgate.netnih.govrsc.org. These calculations can help prioritize compounds for experimental testing and provide insights into the key interactions driving the binding process nih.gov.

| Compound | Predicted Target | Docking Score (Arbitrary Units) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Target Protein X | 85 | -9.5 | Arg, Tyr, Leu |

| Compound Y | Target Protein X | 70 | -7.8 | Lys, Phe |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis and energy landscape mapping are computational methods used to explore the possible three-dimensional shapes (conformers) that a molecule can adopt and their relative energies ic.ac.ukeoht.info. For a flexible molecule like this compound, understanding its conformational preferences is crucial as the biological activity can be highly dependent on its shape .

Computational studies using ab initio molecular orbital calculations have been applied to analyze the preferred conformation of this compound . These calculations can demonstrate how the molecule minimizes steric repulsion and maximizes electronic stabilization through its specific geometry, such as the planar arrangement of the methylidene substituent and the furan (B31954) ring . Conformational analysis reveals that the azulene (B44059) ring in this compound adopts a boat-like conformation, and the furan ring is positioned to minimize torsional strain .

Energy landscape mapping involves creating a representation of the potential energy of a molecule as a function of its conformational coordinates aps.orgevanseitz.com. This landscape can reveal stable conformers (energy minima) and the energy barriers between them eoht.info. While specific energy landscape mapping studies for this compound were not detailed in the search results, the principles of this method are applicable to understanding the flexibility and accessible conformations of such a molecule evanseitz.comuspex-team.org. The conformational rigidity observed in solution through NMR studies can be correlated with features of the energy landscape, where high energy barriers might restrict transitions between different conformers .

Understanding the conformational landscape of this compound provides valuable insights into its inherent flexibility and how this might influence its interactions with other molecules, including potential biological targets.

Future Directions in Pleniradin Research

Unexplored Biosynthetic Branches and Enzymatic Discoveries

While the biosynthesis of sesquiterpenes generally involves farnesyl pyrophosphate, the later stages leading to complex structures like Pleniradin are not fully documented. clockss.orgscribd.com Future research should focus on elucidating the complete biosynthetic pathway of this compound in its natural sources. This involves identifying the specific enzymes responsible for the cyclization, oxidation, and lactonization steps that transform the terpene precursors into the final this compound structure. Investigating unexplored branches of the biosynthetic pathway could reveal novel enzymatic reactions and intermediates, potentially leading to the discovery of new, related compounds with interesting properties. Techniques such as gene sequencing of producing organisms, enzyme isolation and characterization, and stable isotope feeding studies could be employed to map these pathways.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the complete mechanism of action of this compound requires a comprehensive approach that goes beyond traditional single-target studies. Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound interacts with biological systems at various molecular levels. wellcomeconnectingscience.orgfrontiersin.orgnih.govmdpi.comnih.gov Future research should aim to apply multi-omics techniques to cells or organisms treated with this compound to identify global changes in gene expression, protein profiles, and metabolic pathways. wellcomeconnectingscience.orgmdpi.com This integrated analysis can help pinpoint the primary targets of this compound, identify downstream effects, and reveal compensatory mechanisms. frontiersin.orgnih.gov Advanced computational tools and bioinformatics approaches will be essential for analyzing and interpreting the large datasets generated by multi-omics studies. frontiersin.orgmdpi.com

Exploration of Additional In Vitro Biological Activities and Target Identification

This compound has been noted for certain biological activities, including potential antitumor effects. usda.gov However, its full spectrum of biological activities remains to be thoroughly explored. Future research should involve broad in vitro screening against a diverse range of biological targets and cellular pathways. This could include assays for anti-inflammatory, antiviral, antifungal, or immunomodulatory activities, among others. nii.ac.jp For any observed activities, rigorous target identification studies are necessary to determine the specific proteins or molecules that this compound interacts with to exert its effects. Techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling coupled with mass spectrometry can be employed for target identification. Understanding the targets is crucial for elucidating the mechanism of action and for rational design of more potent and selective analogues.

Advancement of Biotechnological Production Platforms

Natural extraction of this compound from plants can be limited by factors such as plant availability, geographical location, and environmental conditions. Advancing biotechnological production platforms offers a sustainable and potentially more efficient alternative for obtaining this compound. nih.gov Future research should focus on metabolic engineering of microorganisms, such as yeast or bacteria, to produce this compound through fermentation. google.comresearchgate.netgoogle.com This involves introducing and optimizing the expression of the genes encoding the enzymes in the this compound biosynthetic pathway into a suitable host organism. google.com Strategies for improving yields could include optimizing fermentation conditions, enhancing precursor availability, and engineering the host organism to channel metabolic flux towards this compound production. nih.gov Developing robust and scalable biotechnological platforms would ensure a consistent supply of this compound for research and potential commercial applications. nih.gov

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and purity of Pleniradin in synthetic preparations?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) to confirm molecular structure via proton and carbon spectra .

- High-Performance Liquid Chromatography (HPLC) to assess purity, with retention time compared against reference standards .

- Mass Spectrometry (MS) for molecular weight validation. Document all protocols in the Methods section, including equipment specifications (e.g., solvent gradients, column types) to ensure reproducibility .

Q. What are the recommended in vitro assays for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme inhibition assays (e.g., kinase or protease activity) using fluorometric/colorimetric substrates. Include positive/negative controls and triplicate measurements .

- Cell viability assays (e.g., MTT or ATP-based luminescence) for cytotoxicity profiling. Normalize data to untreated controls and report IC50 values with 95% confidence intervals .

- Validate findings with orthogonal methods (e.g., Western blot for protein expression changes) to reduce false positives .

Q. How should researchers design a pilot synthesis protocol for this compound derivatives?

- Methodological Answer : Follow iterative optimization:

- Start with retrosynthetic analysis to identify feasible reaction pathways.

- Use Design of Experiments (DoE) to test variables (e.g., temperature, catalysts) and quantify yield/purity trade-offs .

- Characterize intermediates at each step via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) .

- Publish detailed synthetic procedures in the main text (≤5 compounds) and deposit extended data in supplementary materials .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Conduct a systematic review:

- Compare experimental conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), assay endpoints, or solvent formulations (DMSO concentration) may explain discrepancies .

- Replicate key studies under standardized conditions, using the same batch of this compound to isolate variability .

- Apply meta-analysis to quantify heterogeneity (e.g., I<sup>2</sup> statistic) and identify confounding factors .

Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer : Use a multi-disciplinary approach:

- Structure-Activity Relationship (SAR) studies to modify functional groups impacting metabolic stability (e.g., cytochrome P450 resistance) .

- Physiologically Based Pharmacokinetic (PBPK) modeling to predict absorption/distribution and guide dosing regimens .

- Validate in in vivo models (e.g., rodent PK studies) with LC-MS/MS quantification of plasma/tissue concentrations .

Q. How can researchers validate this compound’s mechanism of action amid off-target effects?

- Methodological Answer : Combine genetic and pharmacological tools:

- CRISPR/Cas9 knockout of putative targets to confirm on-target activity .

- Proteome-wide profiling (e.g., thermal shift assays or affinity pulldown-MS) to identify interacting proteins .

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification .

Data Analysis & Reporting

Q. What statistical methods are critical for interpreting this compound’s dose-response data?

- Methodological Answer :

- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) and report R<sup>2</sup> values .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Correct for multiple testing (e.g., Bonferroni) .

- Include raw data in supplementary tables to enable reanalysis .

Q. How should researchers address low reproducibility in this compound’s bioassay results?

- Methodological Answer :

- Blinded experiments : Separate compound preparation and assay execution teams to reduce bias .

- Inter-laboratory validation : Share protocols and reagents with independent labs to confirm findings .

- Report MIAME/MINSEQE guidelines for metadata (e.g., cell passage number, serum lot) .

Ethical & Compliance Considerations

Q. What documentation is required for ethical approval of this compound’s in vivo studies?

- Methodological Answer :

- Submit IACUC protocols detailing humane endpoints, sample sizes (power analysis), and anesthesia/euthanasia methods .

- Include Material Safety Data Sheets (MSDS) for this compound and justify dose ranges based on prior toxicity data .

Tables for Reference

| Analytical Technique | Application in this compound Research | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Column type, mobile phase, retention time |

| NMR | Structural elucidation | Solvent, resonance frequency (MHz) |

| SPR | Binding affinity measurement | Flow rate, ligand immobilization method |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.